molecular formula C15H15N5OS B2951229 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034453-72-8

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2951229
CAS No.: 2034453-72-8
M. Wt: 313.38
InChI Key: VOOXDDYGEVUYLQ-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine moiety with a benzothiadiazole core, making it a versatile candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine intermediate, which is then coupled with a benzothiadiazole derivative. The reaction conditions often include the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a CDK2 inhibitor, disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its dual functionality in both medicinal chemistry and materials science. Its ability to act as a CDK2 inhibitor while also serving as a building block for advanced materials makes it a unique and valuable compound in scientific research.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h4-5,7,9H,1-3,6,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXDDYGEVUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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